molecular formula C20H26N2O4 B11102780 Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate

Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11102780
M. Wt: 358.4 g/mol
InChI Key: JOMJLRMWNJCSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a cycloheptylcarbamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of benzyl chloroformate, which is then reacted with cycloheptylamine to form the cycloheptylcarbamoyl intermediate. This intermediate is subsequently reacted with 5-oxopyrrolidine-1-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzyl alcohol, benzoic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Brominated or other substituted derivatives at the benzylic position.

Scientific Research Applications

Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl 2-(cycloheptylcarbamoyl)-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C20H26N2O4/c23-18-13-12-17(19(24)21-16-10-6-1-2-7-11-16)22(18)20(25)26-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,1-2,6-7,10-14H2,(H,21,24)

InChI Key

JOMJLRMWNJCSMI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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